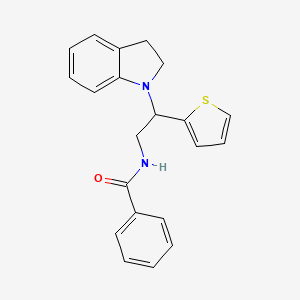

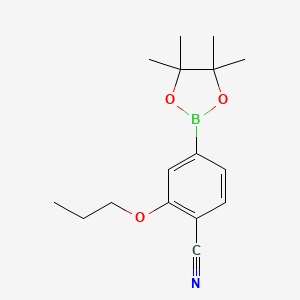

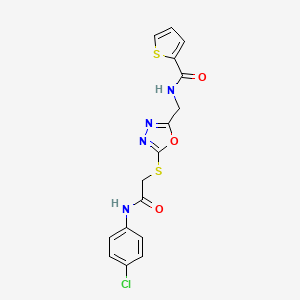

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide, also known as ITE, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ITE belongs to the class of aryl hydrocarbon receptor (AhR) agonists and has been shown to have various biological effects, including anti-inflammatory, anti-tumor, and immunomodulatory properties.

科学的研究の応用

Anticonvulsant and CNS Depressant Activity

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their central nervous system (CNS) depressant and anticonvulsant activities. In one study, derivatives were tested in mice using maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure tests, showing good CNS depressant activity and protection in the MES test. This indicates their potential in inhibiting seizure spread without causing liver toxicity, supported by a computational study predicting their binding modes to ATP binding sites of NMDA and AMPA receptors (Nikalje, Ansari, Bari, & Ugale, 2015).

Structural Analysis and Crystallography

The compound's crystal structure has been determined, providing insights into its molecular arrangement and potential interactions. For example, a study on a related compound synthesized under specific conditions revealed its crystallization in the monoclinic space group, stabilized by N–H···S, C–H···O, and N–H···O hydrogen bonds, along with π···π interactions between rings, highlighting the compound's structural versatility and potential for further chemical modifications (Sharma et al., 2016).

Antimicrobial and Antiproliferative Activity

Research has also focused on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, evaluated for their in vitro antibacterial and antifungal activities, showing promising results against specific strains. Moreover, their antiproliferative activity against human cancer cell lines suggests their potential as lead compounds for novel antiproliferative agents, with QSAR studies emphasizing the importance of topological parameters in describing antimicrobial activity (Kumar et al., 2012).

Anticancer Evaluation

Derivatives have been designed and synthesized, showing moderate to excellent anticancer activity against various cancer cell lines. One study reported derivatives exhibiting higher anticancer activities than reference drugs, indicating their potential in cancer treatment (Ravinaik et al., 2021).

Histone Deacetylase Inhibition

The compound MGCD0103, an N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, has been identified as an orally active histone deacetylase inhibitor. It selectively inhibits HDACs 1-3 and 11, indicating its potential as an anticancer drug due to its ability to block cancer cell proliferation, induce histone acetylation, and trigger cell-cycle arrest and apoptosis (Zhou et al., 2008).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It’s known that indole derivatives can have diverse biological activities . For instance, some indole derivatives have been reported to inhibit the proliferation of certain cells .

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2OS/c24-21(17-8-2-1-3-9-17)22-15-19(20-11-6-14-25-20)23-13-12-16-7-4-5-10-18(16)23/h1-11,14,19H,12-13,15H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOKMONUPUXPIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC=CC=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID51085676 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-[2-(2-Methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838395.png)

![6-Benzyl-2-(2,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2838397.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2838399.png)

![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2838405.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(o-tolyl)pyrrolidin-2-one](/img/structure/B2838414.png)

![[5-(Iodomethyl)oxolan-3-yl]methanol](/img/structure/B2838415.png)